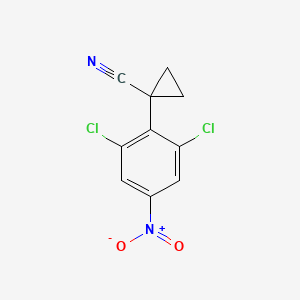
1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C10H6Cl2N2O2 It is characterized by the presence of a cyclopropane ring attached to a nitrile group and a dichloronitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carbonitrile typically involves the reaction of 2,6-dichloro-4-nitrobenzyl chloride with a suitable cyclopropane derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclopropane Ring Opening: The strained cyclopropane ring can undergo ring-opening reactions in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, strong bases.
Ring Opening: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 1-(2,6-Dichloro-4-aminophenyl)cyclopropane-1-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Ring Opening: Linear or branched products depending on the reaction conditions.
Scientific Research Applications
1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropane ring’s strain can also contribute to its reactivity, enabling it to form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-methanol: Similar structure but with a hydroxymethyl group instead of a nitrile group.
Uniqueness
1-(2,6-Dichloro-4-nitrophenyl)cyclopropane-1-carbonitrile is unique due to the presence of both a nitrile group and a cyclopropane ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H6Cl2N2O2 |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
1-(2,6-dichloro-4-nitrophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-3-6(14(15)16)4-8(12)9(7)10(5-13)1-2-10/h3-4H,1-2H2 |
InChI Key |
GLSQPMRHKSCUPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,7R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ol](/img/structure/B12986909.png)
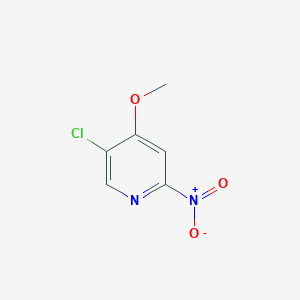
![tert-Butyl (1R,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B12986922.png)
![8-Methyl-2-((3,3a,4,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)amino)-6-(o-tolyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12986925.png)
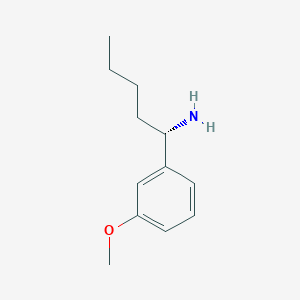


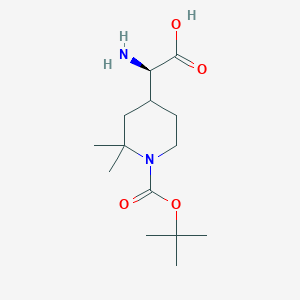

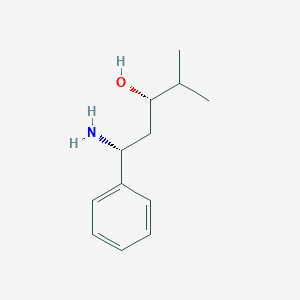

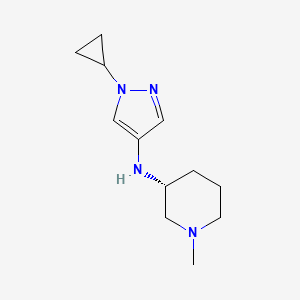
![6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12986977.png)

